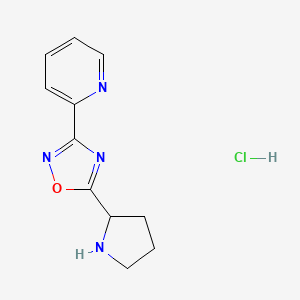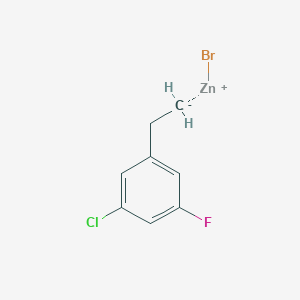
3-Chloro-5-fluorophenethylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluorophenethylzinc bromide is an organozinc compound with the molecular formula C8H7BrClFZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorophenethylzinc bromide can be synthesized through the reaction of 3-chloro-5-fluorophenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-Chloro-5-fluorophenethyl bromide+Zn→3-Chloro-5-fluorophenethylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help maintain the inert atmosphere and control reaction parameters such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluorophenethylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as THF or dimethylformamide (DMF) under an inert atmosphere.
Friedel-Crafts Alkylation: In this reaction, the compound can act as an alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenethyl group and the organic halide.
Applications De Recherche Scientifique
3-Chloro-5-fluorophenethylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials science research.
Mécanisme D'action
The mechanism of action of 3-chloro-5-fluorophenethylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an organic halide in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the phenethyl group to the organic halide, forming a new carbon-carbon bond. The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the organic halide.
Transmetalation: The phenethyl group from the zinc reagent is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-methylphenethylzinc bromide
- 3-Chloro-5-bromophenethylzinc bromide
- 3-Fluoro-5-chlorophenethylzinc bromide
Uniqueness
3-Chloro-5-fluorophenethylzinc bromide is unique due to the presence of both chlorine and fluorine substituents on the phenethyl group. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H7BrClFZn |
|---|---|
Poids moléculaire |
302.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C8H7ClF.BrH.Zn/c1-2-6-3-7(9)5-8(10)4-6;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HJJSRVJNACRYFP-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CC1=CC(=CC(=C1)Cl)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



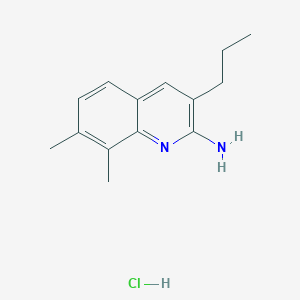
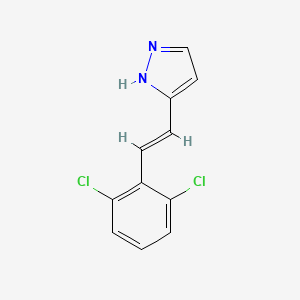
![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B12634712.png)
![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)

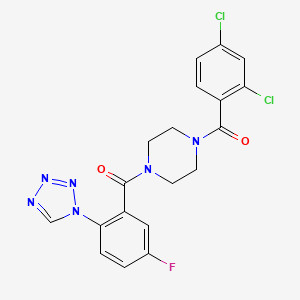

![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
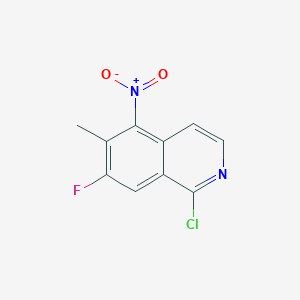
![2-[4-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B12634761.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
